molecular formula C12H13N3O2S B2498814 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1257552-89-8

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2498814
CAS No.: 1257552-89-8
M. Wt: 263.32
InChI Key: IBDXNNJXQZFINN-UHFFFAOYSA-N
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Description

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a benzothiadiazole moiety, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Coupling with Benzothiadiazole: The benzothiadiazole moiety can be coupled with the cyclopropyl intermediate through a nucleophilic substitution reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, usually through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiadiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the benzothiadiazole ring.

Scientific Research Applications

Chemical Applications

The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of derivatives with enhanced properties. For instance:

  • Synthesis of Complex Molecules : It can be utilized in the creation of novel chemical entities through various synthetic routes, such as cyclopropanation and nucleophilic substitution reactions, which facilitate the introduction of diverse functional groups.
  • Material Science : The compound's structural features make it suitable for developing advanced materials, including polymers and coatings that exhibit improved mechanical and thermal properties.

Biological Applications

Research indicates that N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has significant potential in biological research:

  • Biochemical Probes : The compound is investigated for its role as a biochemical probe or inhibitor in various biological pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and anticancer activities. By inhibiting enzymes involved in inflammation or cancer progression, the compound may provide new avenues for treatment .

Medicinal Applications

The medicinal potential of this compound is noteworthy:

  • Anti-inflammatory Agents : Research has demonstrated that compounds similar to this benzothiadiazole derivative exhibit significant analgesic and anti-inflammatory properties. They have been shown to increase pain thresholds and suppress inflammatory responses more effectively than established medications like Lornoxicam and Diclofenac .
  • Cancer Research : Ongoing studies aim to explore the compound's efficacy in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.

Industrial Applications

In industrial settings, this compound finds utility in:

  • Development of Coatings : Its unique chemical structure allows it to be incorporated into coatings that require specific properties such as durability and resistance to environmental factors.
  • Agricultural Chemicals : The compound may also play a role in developing agrochemicals due to its potential biological activity against pests or pathogens .

Case Studies

Study FocusFindings
Anti-inflammatory Activity A study demonstrated that derivatives of benzothiadiazole exhibited significant analgesic effects in animal models compared to traditional anti-inflammatory drugs .
Synthesis Methodology Research highlighted efficient synthetic routes for producing this compound using cyclopropanation reactions followed by nucleophilic substitutions, showcasing its versatility in chemical synthesis.
Therapeutic Potential Clinical trials are underway to assess the efficacy of this compound in treating specific types of cancer, focusing on its mechanism of action against tumor cells.

Mechanism of Action

The mechanism of action of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
  • **N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-4-carboxamide
  • **N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-6-carboxamide

Uniqueness

This compound stands out due to its specific substitution pattern on the benzothiadiazole ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its diverse biological activities. The presence of the cyclopropyl and hydroxymethyl groups may influence its pharmacological properties. The chemical structure can be represented as follows:

\text{N 1 hydroxymethyl cyclopropyl methyl}-2,1,3-benzothiadiazole-5-carboxamide}

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiadiazole have been shown to inhibit cell proliferation in low micromolar concentrations (IC50 values ranging from 1.2 to 5.3 µM) across different cancer types such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (kidney cancer) cells .

Table 1: Antiproliferative Activity of Benzothiadiazole Derivatives

CompoundCell LineIC50 (µM)
2-Hydroxy-4-methoxy derivativeMCF-71.2
Cyano-substituted derivativeHCT1163.7
Hydroxy-substituted derivativeHEK2935.3

The antiproliferative activity of benzothiadiazole derivatives is often linked to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some benzothiadiazole derivatives have demonstrated antimicrobial activity. For example, certain compounds have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

Table 2: Antimicrobial Activity of Benzothiadiazole Derivatives

CompoundBacterial StrainMIC (µM)
Hydroxy-substituted derivativeE. faecalis8
Trihydroxy-substituted derivativeS. aureus16

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of benzothiadiazole derivatives, including this compound, in vitro against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at concentrations below 10 µM. Notably, the compound exhibited higher selectivity towards MCF-7 cells compared to other tested lines.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzothiadiazole derivatives against clinical isolates of Staphylococcus aureus. The study reported that specific derivatives achieved an MIC value significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant bacterial infections.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-7-12(3-4-12)6-13-11(17)8-1-2-9-10(5-8)15-18-14-9/h1-2,5,16H,3-4,6-7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXNNJXQZFINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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